molecular formula C15H15NO5S B2441959 Furan-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797264-00-6

Furan-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone

Cat. No. B2441959
CAS RN: 1797264-00-6
M. Wt: 321.35
InChI Key: BBMFASJVKBJLSC-UHFFFAOYSA-N
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Description

Furan-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone, also known as FMAM, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of the endocannabinoid anandamide, which plays a crucial role in regulating pain, mood, and appetite. Inhibition of FAAH by FMAM leads to an increase in anandamide levels, which has potential therapeutic applications in the treatment of pain, anxiety, and depression.

Scientific Research Applications

Antibacterial Activity

Furan derivatives have emerged as promising candidates in the fight against microbial resistance. Due to their therapeutic efficacy, medicinal chemists have explored furan-related compounds as innovative antibacterial agents . Specifically, Furan-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone may exhibit antibacterial properties against both gram-positive and gram-negative bacteria. Further studies are needed to elucidate its mechanism of action and potential clinical applications.

Monophenolase Inhibition

Compound 8, containing the furan-2-yl moiety, has demonstrated dose-dependent inhibition of monophenolase. This suggests its potential use in modulating melanin synthesis or related enzymatic processes .

Cytotoxic Effects

In vitro investigations have revealed that certain chalcones derived from Furan-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone exhibit cytotoxic effects against lung carcinoma cells. These findings highlight its relevance in cancer research .

Synthetic Utility

The prepared furan-2(5H)-one, a precursor to our compound, has synthetic utility. It readily condenses with aldehydes (e.g., 4-methoxybenzaldehyde) to yield diverse products. This method offers simplicity, atom economy, and easy product isolation .

Other Therapeutic Aspects

Beyond antibacterial and anticancer properties, furan derivatives have been explored for their anti-ulcer, diuretic, muscle relaxant, and anti-inflammatory effects. Additionally, they show promise in treating conditions such as glaucoma, hypertension, and aging-related disorders .

properties

IUPAC Name

furan-2-yl-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-20-11-4-6-12(7-5-11)22(18,19)13-9-16(10-13)15(17)14-3-2-8-21-14/h2-8,13H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMFASJVKBJLSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone

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